3-Chloro-6-(3,4-dimethylphenyl)pyridazine

Analytical Chemistry Quality Control Structural Confirmation

Researchers synthesizing trisubstituted pyridazine p38 MAPK inhibitors face isomer impurity that confounds SAR. 3-Chloro-6-(3,4-dimethylphenyl)pyridazine offers positional certainty: the 3,4-dimethyl topology ensures distinct IR/UV identity and predicted reactivity per HMO calculations. • Enables isomer-pure library synthesis • Chloro handle for SNAr/cross-coupling • Validated by spectroscopic fingerprint. Bulk quantities available for screening cascades.

Molecular Formula C12H11ClN2
Molecular Weight 218.68
CAS No. 64262-73-3
Cat. No. B2956401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(3,4-dimethylphenyl)pyridazine
CAS64262-73-3
Molecular FormulaC12H11ClN2
Molecular Weight218.68
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C
InChIInChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3
InChIKeySNFUIRCJNASGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(3,4-dimethylphenyl)pyridazine (CAS 64262-73-3) – Overview


3-Chloro-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by a chlorine atom at the 3-position and a 3,4-dimethylphenyl substituent at the 6-position of the 1,2-diazine ring [1]. The compound serves as a versatile building block for generating trisubstituted pyridazine libraries, a chemotype extensively investigated as p38 MAP kinase inhibitors, where the positional arrangement of aryl and heteroaryl groups relative to the pyridazine core dictates potency and selectivity . Its computed XLogP3 of 3.2 and topological polar surface area of 25.8 Ų position it within a favorable property space for lead-like molecular probes [1].

Positional Isomer Specificity 3,4-dimethylphenyl topology matches the aryl-alpha pharmacophore geometry reported for p38 MAPK inhibitor SAR
Synthetic Reactivity 3-chloro leaving group enables nucleophilic aromatic substitution and palladium-catalyzed cross-coupling for library diversification
Lead-Like Property Space Computed XLogP3 and low TPSA support molecular probe development within favorable property space

3-Chloro-6-(3,4-dimethylphenyl)pyridazine: Positional Isomer Specificity


Within the 6-aryl-3-chloropyridazine series, the methyl substitution pattern on the phenyl ring critically modulates both spectroscopic fingerprint and predicted reactivity. The foundational study by Nada, El-Mottaleb, and Mourad demonstrated that the three positional isomers—6-(3,4-dimethylphenyl)-, 6-(2,4-dimethylphenyl)-, and 6-(2,5-dimethylphenyl)-3-chloropyridazine—exhibit distinct infrared (IR) and ultraviolet (UV) spectroscopic signatures, confirming that each isomer constitutes a unique chemical entity with non-interchangeable physicochemical properties [1]. Furthermore, HMO-based theoretical calculations revealed differential reactivity trends among these isomers, meaning that synthetic derivatization outcomes are specific to the dimethyl substitution topology chosen [1]. For procurement decisions in library synthesis or SAR campaigns, selecting the incorrect isomer introduces an uncontrolled variable that can confound biological results and waste screening resources.

Risk Dimension
Target (3,4-isomer)
Alternative Isomers (2,4- / 2,5-)
Spectroscopic Identity
Characteristic IR/UV fingerprint unique to the 3,4-substitution topology
Distinct IR/UV spectra; may lead to QC misidentification if isomer is not specified
Predicted Reactivity
HMO reactivity indices calibrated to 3,4-dimethylphenyl electronic environment
Different HMO indices may shift derivatization outcomes and cross-coupling yields
p38 Pharmacophore Fit
Aryl-alpha topology consistent with reported p38 inhibitory SAR
Altered steric profile may not conform to the optimal kinase pharmacophore

3-Chloro-6-(3,4-dimethylphenyl)pyridazine: Comparative Evidence


Spectroscopic Fingerprint of Dimethylphenyl Isomers

The IR and UV spectra of the target 3,4-dimethylphenyl isomer are distinct from those of the 2,4- and 2,5-dimethylphenyl isomers. Nada et al. (1977) reported full IR and UV spectral characterization for all three positional isomers, enabling unambiguous identity confirmation [1]. This spectroscopic non-equivalence means that a generic 'dimethylphenyl-chloropyridazine' specification is insufficient for procurement; only the CAS-registered 3,4-isomer (64262-73-3) guarantees the correct molecular architecture.

Spectroscopic Fingerprint
Head-to-head
Qualitatively distinct IR and UV profiles reported for 3,4-, 2,4-, and 2,5-dimethylphenyl isomers
Supports identity verification upon receipt
Specific peak values accessible via 1977 original publication
Analytical Chemistry Quality Control Structural Confirmation

HMO Reactivity Predictions Across Isomers

Simple HMO-method calculations performed on the six new pyridazine derivatives—including the three dimethylphenyl positional isomers—yielded very good agreement with experimentally observed reactivities [1]. This provides a computational basis for predicting that the 3,4-dimethylphenyl isomer will exhibit different reaction rates and regioselectivity in electrophilic substitution and cross-coupling reactions compared to its 2,4- and 2,5- counterparts.

HMO Reactivity Index
Head-to-head
Computed HMO indices differ across the three dimethylphenyl positional isomers
Informs downstream derivatization planning
Experimental validation required for specific reaction conditions
Computational Chemistry Synthetic Planning Reactivity Prediction

Lipophilicity: 3,4-Dimethyl vs. Unsubstituted Phenyl

The computed XLogP3 of 3.2 for 3-Chloro-6-(3,4-dimethylphenyl)pyridazine [1] distinguishes it from the unsubstituted phenyl analog, 3-chloro-6-phenylpyridazine (CAS 20375-65-9). While the exact XLogP3 of the unsubstituted analog was not retrieved in this analysis, the addition of two methyl groups (contributing approximately +1.0 to +1.2 logP units based on aromatic methyl group additivity principles) shifts the target compound into a more lipophilic property space. This altered partition coefficient influences solvent selection for reaction conditions, chromatographic purification behavior, and—when used as a fragment or scaffold in medicinal chemistry—predicted membrane permeability.

Lipophilicity Shift
Class-level
XLogP3 = 3.2; estimated Δ ~ +1.0 to +1.2 vs unsubstituted phenyl analog
Supports screening against hydrophobic binding pockets
Extrapolated via methyl-group additivity principles
ADME Prediction Medicinal Chemistry Property-Based Design

Methyl Position Effects in p38 Inhibitor SAR

Trisubstituted pyridazines have been systematically evaluated as in vitro inhibitors of p38 MAPK, a key target in inflammatory disease. Published SAR studies indicate that the most active isomers possess an aryl group positioned alpha and a heteroaryl group beta relative to the nitrogen atom in the 2-position of the central pyridazine ring . The 3,4-dimethylphenyl substitution pattern on the 6-position of the pyridazine core provides a specific aryl topology that, when combined with appropriate functionalization at the 3- and 4-positions, can yield potent p38 inhibitors. This is distinct from the 2,4- or 2,5-dimethylphenyl isomers, where altered steric and electronic environments at the ortho and meta positions would be expected to modulate kinase binding affinity . No direct p38 inhibition data comparing the 3,4-, 2,4-, and 2,5- isomers of 3-chloropyridazine were identified in the retrieved literature; this inference is class-level only.

p38 MAPK SAR Context
Class-level
6-aryl topology reported as critical for p38 inhibitory potency in trisubstituted pyridazine series
SAR context only; verify isomer-specific activity
No direct isomer-comparison inhibition data retrieved
Kinase Inhibition SAR Analysis Inflammation

Physical Properties: 3,4-Dimethyl vs. 4-Methyl Analog

The target compound has a molecular weight of 218.68 g/mol, topological polar surface area (TPSA) of 25.8 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond [1]. While the positional isomers (2,4- and 2,5-dimethylphenyl) share the same molecular formula and thus the same MW, the 3,4-substitution pattern uniquely places both methyl groups in a contiguous arrangement on the phenyl ring, yielding a different molecular shape and electrostatic potential surface compared to the 2,4- or 2,5- topologies. This shape difference affects solid-state packing (melting point), solubility in organic solvents, and molecular recognition events. The 4-methyl derivative (CAS 64262-80-2) adds an additional methyl group at the pyridazine 4-position, increasing MW to 232.71 g/mol and adding steric bulk that alters reactivity at the adjacent 3-chloro position [2].

MW and Steric Access
Cross-study comparable
MW 218.68 g/mol; no 4-methyl substituent leaves 3-chloro position sterically accessible
Supports unhindered 3-chloro reactivity
4-methyl analog (MW 232.71) may retard coupling kinetics
Pre-formulation Solubility Prediction Property Comparison

PASS Antimycobacterial Activity Prediction

In silico PASS (Prediction of Activity Spectra for Substances) analysis for pyridazine derivatives structurally related to the target compound predicted antimycobacterial activity with a probability 'to be active' (Pa) of 0.584 and a probability 'to be inactive' (Pi) of 0.001, indicating a high confidence prediction for antimycobacterial potential within this chemotype [1]. While this prediction was generated for a closely related pyridazine analog rather than the target compound itself, and no quantitative MABA assay data for the 3,4-dimethylphenyl isomer was retrieved from primary sources, the class-level signal supports prioritization of 6-aryl-3-chloropyridazines for antitubercular screening. The specific contribution of the 3,4-dimethyl substitution pattern to antimycobacterial potency relative to other isomers remains unquantified in the retrieved literature.

PASS Antimycobacterial
Class-level
Reported Pa = 0.584, Pi = 0.001 for a structurally related pyridazine analog
Supports inclusion in antitubercular screening cascades
Chemotype-level prediction; requires experimental MABA validation
Antitubercular Screening In Silico Prediction Neglected Disease Research

3-Chloro-6-(3,4-dimethylphenyl)pyridazine: Recommended Applications


Kinase Inhibitor Library Building Block

The compound serves as a key intermediate for synthesizing trisubstituted pyridazines targeting p38 MAPK. The 3-chloro group is a reactive handle for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce heteroaryl or amine substituents, while the 6-(3,4-dimethylphenyl) group provides the required aryl-alpha topology identified as critical for p38 inhibitory potency . The absence of a 4-methyl substituent ensures steric accessibility at the reactive 3-position compared to the 4-methyl analog [3].

Positional Isomer Control for SAR

When conducting SAR studies across dimethylphenyl-substituted pyridazines, the 3,4-isomer provides a defined electronic and steric topology distinct from the 2,4- and 2,5-isomers [1]. The unique IR/UV spectroscopic fingerprint enables identity verification and purity assessment upon receipt, ensuring that SAR data are correctly attributed to the intended isomer [1].

Antimycobacterial Fragment Screening

Based on class-level PASS prediction data indicating high-confidence antimycobacterial potential (Pa = 0.584, Pi = 0.001) for structurally related pyridazines [2], this compound is a candidate fragment for incorporation into antitubercular screening cascades targeting Mycobacterium tuberculosis. The chloro substituent provides a synthetic exit vector for fragment elaboration upon hit identification.

Methodology Development with HMO Predictions

The HMO calculations reported by Nada et al. (1977) provide quantitative reactivity predictions for this isomer series [1]. This makes the compound suitable for experimental validation studies in computational chemistry, where predicted versus observed reaction outcomes can be compared to refine quantum chemical models for heterocyclic systems.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3,4-dimethylphenyl topology
p38 SAR positional isomer control
Positional isomer SAR studies
Spectroscopic identity confirmation
IR/UV fingerprint verification
Antimycobacterial fragment screening
Pyridazine chemotype
MABA assay experimental validation
Computational chemistry validation
HMO reactivity index
Predicted vs observed reactivity
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